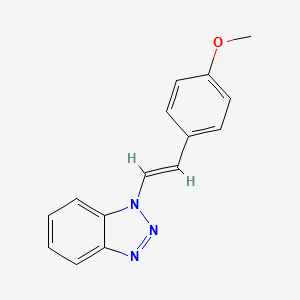

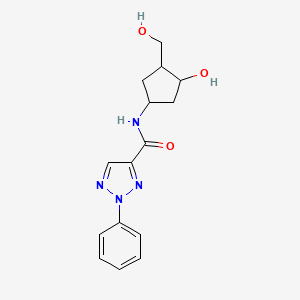

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activity of similar triazole and carboxamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of isocyanides, hydrazonoyl chlorides, and acids, as seen in the efficient two-step synthesis of 1-arylindazole-3-carboxamides . Similarly, the synthesis of 1,2,4-triazoles can be achieved through cyclization of amidines obtained from benzamides . These methods suggest that the synthesis of the compound may also involve such cyclization reactions and the use of isocyanates or hydrazines.

Molecular Structure Analysis

Crystal structure determination is a common technique used to analyze the molecular structure of compounds. For instance, the crystal structure of a morpholino-indazole-carboxamide derivative was determined, revealing its monoclinic system and space group . Another study reported the crystal structure of a 1H-1,2,3-triazole-4-carboxamide derivative, showing the orientation of the cyclopropyl and benzene rings . These findings indicate that similar analytical methods could be used to determine the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of triazole and carboxamide derivatives can be inferred from the synthesis methods and the reported chemical reactions. For example, the Buchwald–Hartwig intramolecular cyclization is a chemoselective reaction used to obtain indazole derivatives . The Dimroth reaction and amidation are other reactions that can be used to synthesize triazole derivatives with potential anticancer activity . These reactions could potentially be applied to synthesize the compound or to modify its structure for enhanced biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole and carboxamide derivatives can be diverse. For example, the crystal structure analysis provides information on the molecular geometry, which can influence the compound's physical properties such as solubility and melting point . The biological activity assays, such as those assessing anti-inflammatory and antitumor activities, suggest that these compounds can interact with biological targets, which is indicative of their chemical reactivity and potential pharmacological properties .

Applications De Recherche Scientifique

Synthesis Techniques and Derivatives

- N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide and its derivatives have been the focus of various synthesis techniques. For instance, the synthesis of carbocyclic 1-[4-(hydroxymethyl)cyclopent-2-enyl]-1,2,4-triazole-3-carboxamide derivatives was achieved through methods involving Pd(0)-catalyzed coupling reactions (Gwang-il An & H. Rhee, 2003). Such synthetic pathways are crucial for developing novel compounds with potential biological activities.

Structural Characterization and Biological Activities

- The structural characterization of related compounds, such as N-(ferrocenylmethyl)benzene-carboxamide derivatives, has been extensively studied. These compounds were fully characterized using NMR spectroscopy, X-ray crystallography, and mass spectrometry. Some of these derivatives exhibited cytotoxic effects on cancer cell lines, indicating their potential in cancer research (Paula N. Kelly et al., 2007).

Catalytic Applications

- The compound has also been studied in the context of catalytic applications, as seen in the synthesis of oxazoles. This involves copper-catalyzed intramolecular cyclization of functionalized enamides, showcasing the versatility of the compound in facilitating chemical transformations (S. V. Kumar et al., 2012).

Antiviral Applications

- Additionally, derivatives of this compound have shown significant antiviral activity. For example, 5-Hydroxy-1-(beta-D-ribofuranosyl)-1,2,3-triazole-4-carboxamide demonstrated antiviral activity against herpes and measles viruses in vitro, highlighting its potential in the development of antiviral therapies (G. R. Revankar et al., 1981).

Applications in Drug Discovery

- In drug discovery, the triazole-based histone deacetylase inhibitor (HDACI) compounds derived from this chemical have shown promise in suppressing cancer cell growth, particularly in pancreatic cancer cell lines (Rong L. He et al., 2010). This underscores the potential of this compound derivatives in cancer therapy.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c20-9-10-6-11(7-14(10)21)17-15(22)13-8-16-19(18-13)12-4-2-1-3-5-12/h1-5,8,10-11,14,20-21H,6-7,9H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBHQPHOOOQLMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B3018335.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B3018339.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B3018340.png)

![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)

![N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3018344.png)

![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)